4-[(4-Bromobenzyl)amino]benzoic acid 4-[(4-Bromobenzyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0986023
InChI: InChI=1S/C14H12BrNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
SMILES: C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br
Molecular Formula: C14H12BrNO2
Molecular Weight: 306.15 g/mol

4-[(4-Bromobenzyl)amino]benzoic acid

CAS No.:

Cat. No.: VC0986023

Molecular Formula: C14H12BrNO2

Molecular Weight: 306.15 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Bromobenzyl)amino]benzoic acid -

Specification

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
IUPAC Name 4-[(4-bromophenyl)methylamino]benzoic acid
Standard InChI InChI=1S/C14H12BrNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
Standard InChI Key SUSBVHOZFNUIIL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br

Introduction

Chemical Structure and Properties

Molecular Identification

Understanding the chemical identity of 4-[(4-Bromobenzyl)amino]benzoic acid is fundamental to appreciating its potential applications and properties. The compound contains a secondary amine linkage connecting a benzoic acid moiety with a 4-bromobenzyl group. This arrangement creates a molecule with distinctive chemical properties derived from the interaction of these functional components.

The compound possesses several standardized identifiers that provide precise chemical information:

Identifier TypeValue
IUPAC Name4-[(4-bromophenyl)methylamino]benzoic acid
Molecular FormulaC₁₄H₁₂BrNO₂
Molecular Weight306.15 g/mol
Standard InChIInChI=1S/C14H12BrNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
Standard InChIKeySUSBVHOZFNUIIL-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br
PubChem Compound ID834058

These identifiers enable precise identification and cross-referencing of this compound across chemical databases and research literature.

Physical and Chemical Properties

The physical and chemical properties of 4-[(4-Bromobenzyl)amino]benzoic acid reflect its molecular structure and determine its behavior in various environments and reactions. While comprehensive experimental data on this specific compound is limited, several key properties can be identified:

PropertyValue
Physical StateSolid at room temperature
Solubility in Water45.9 μg/mL
Functional GroupsCarboxylic acid, secondary amine, brominated aromatic ring

The water solubility value of 45.9 μg/mL indicates that this compound has limited water solubility, which is typical for molecules containing both hydrophobic (brominated benzyl group) and hydrophilic (carboxylic acid) components. This property has important implications for its potential pharmaceutical applications, as it affects absorption, distribution, and formulation considerations.

Biological and Chemical Applications

Comparative Analysis with Related Compounds

Feature4-[(4-Bromobenzyl)amino]benzoic acid4-Aminobenzoic acid (PABA)4-Methylamino-benzoic acid
Molecular FormulaC₁₄H₁₂BrNO₂C₇H₇NO₂C₈H₉NO₂
Molecular Weight306.15 g/mol137.14 g/mol151.163 g/mol
Amine TypeSecondary (-NH-)Primary (-NH₂)Secondary (-NH-)
Additional FeaturesBromobenzyl substituentUnsubstituted primary amineMethyl substituent
Reported ApplicationsLimited documentationComponent of folic acid, UV absorber, pharmaceutical applicationsLimited documentation
Melting PointNot specifically reportedNot specifically reported in search results160-162°C

PABA is known to combine with pteridine and glutamic acid to form folic acid and has been used in sunscreens due to its UVB absorption properties . By comparison, the N-substitution in 4-[(4-Bromobenzyl)amino]benzoic acid would significantly alter its electronic properties, potentially creating distinct biological activities and pharmaceutical applications.

Chemical Reactivity Profile

Reactivity of Functional Groups

The chemical reactivity of 4-[(4-Bromobenzyl)amino]benzoic acid is determined by its three primary functional groups: the carboxylic acid, the secondary amine, and the bromine-substituted aromatic ring. Each of these functional groups presents specific reactivity patterns:

  • The carboxylic acid group (-COOH) can undergo esterification, amidation, and salt formation reactions. This group is typically acidic, with an expected pKa similar to other benzoic acid derivatives.

  • The secondary amine (-NH-) can participate in various reactions including acylation, alkylation, and condensation reactions. It can also serve as a hydrogen bond donor in intermolecular interactions.

  • The bromine atom on the benzyl group provides a reactive site for various transformations, particularly metal-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings, making this compound valuable as a building block in complex molecule synthesis.

Research Perspectives and Future Directions

The current research landscape for 4-[(4-Bromobenzyl)amino]benzoic acid appears to be in developmental stages, with opportunities for expansion in several directions. Future research efforts could focus on:

  • Comprehensive characterization of its physicochemical properties, including detailed solubility profiles in various solvents, spectroscopic data, and crystallographic analysis

  • Development of optimized synthetic routes with improved yields and purity

  • Systematic evaluation of its biological activities, particularly in antimicrobial and anticancer applications

  • Investigation of its potential interactions with folate-dependent enzymes, given the structural relationship to PABA

  • Exploration of structure-activity relationships through the synthesis and testing of structural analogs

These research directions would contribute significantly to our understanding of this compound and potentially lead to valuable applications in medicinal chemistry and other fields.

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